N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Catalog No.
S11535071
CAS No.
M.F
C19H17BrN6O
M. Wt
425.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-...

Product Name

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-4-2-3-15(12-17)19(27)21-8-10-25-9-7-14-11-16(20)5-6-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)

InChI Key

XVZZAAMQLRISCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that integrates several significant structural motifs, including an indole, a benzamide, and a tetrazole moiety. The molecular formula of this compound is C18H14BrN6ClOC_{18}H_{14}BrN_{6}ClO, with a molecular weight of approximately 445.7 g/mol. The unique combination of these functional groups contributes to its potential applications in medicinal chemistry and material science, particularly due to the biological activity associated with indole derivatives and the reactivity of tetrazoles.

The chemical behavior of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is influenced by the presence of bromine and tetrazole functionalities. The indole moiety may undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the indole ring. Additionally, the bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.

The tetrazole ring can engage in coordination chemistry with metal ions, enabling the formation of metal complexes that may exhibit enhanced biological activities or catalytic properties. Furthermore, the amide group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding acid and amine.

The biological activity of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is primarily attributed to its structural components. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The tetrazole moiety also enhances biological activity through its ability to mimic carboxylic acids and interact with biological targets such as enzymes and receptors.

Studies suggest that compounds containing both indole and tetrazole functionalities may exhibit synergistic effects in modulating biological pathways related to neurotransmission and cell signaling.

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves several key steps:

  • Synthesis of Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
  • Bromination: The resulting indole derivative undergoes bromination using bromine or N-bromosuccinimide in a suitable solvent like dichloromethane to introduce the bromine atom at the 5-position.
  • Formation of Tetrazole: The tetrazole moiety can be synthesized by cyclization reactions involving hydrazines and carbonyl compounds or through other established methods.
  • Amide Formation: Finally, the ethylamine is introduced to form the amide bond with the benzoyl chloride derivative containing the tetrazole.

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its diverse biological activities, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancers.
  • Material Science: Its unique structure may be utilized in designing advanced materials with specific electronic or optical properties.

Interaction studies involving N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide have indicated its ability to bind selectively to various receptors and enzymes. For instance:

  • Serotonin Receptors: The indole structure allows for interactions with serotonin receptors (such as 5HT receptors), potentially influencing mood and anxiety pathways.
  • Enzyme Inhibition: The tetrazole ring's ability to mimic carboxylic acids suggests it could inhibit enzymes that require carboxylic acid substrates.

Several compounds share structural similarities with N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide:

Compound NameStructural FeaturesUniqueness
N-[2-(1H-indol-3-yl)ethyl]benzamideIndole moiety without bromine or tetrazoleLess versatile in chemical reactivity
2-chloro-N-(5-methylindolyl)-benzamideLacks bromine and tetrazole groupsReduced biological activity
5-bromoindazole derivativeSimilar brominated indole structureDifferent functional groups affecting reactivity

The uniqueness of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide lies in its combination of bromine and tetrazole functionalities alongside the indole structure. This combination enhances both its chemical reactivity and biological activity compared to similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

424.06472 g/mol

Monoisotopic Mass

424.06472 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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